1-(Bromomethyl)-4-fluoro-2-iodobenzene
Overview
Description
1-(Bromomethyl)-4-fluoro-2-iodobenzene is an organic compound with the molecular formula C7H5BrFI It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-fluoro-2-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of a suitable benzene precursor. For instance, starting with 4-fluoro-2-iodotoluene, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction typically proceeds via a free radical mechanism, resulting in the substitution of a methyl hydrogen with a bromine atom.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-fluoro-2-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.
Cross-Coupling Reactions: The iodine atom in the compound makes it a suitable candidate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows the formation of carbon-carbon bonds by coupling with boronic acids or esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or ethanol under inert atmosphere.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substituted benzene derivatives (e.g., azides, thiols, ethers)
- Biaryl compounds (from cross-coupling reactions)
- Aldehydes, carboxylic acids (from oxidation)
- Methyl-substituted benzene (from reduction)
Scientific Research Applications
1-(Bromomethyl)-4-fluoro-2-iodobenzene has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis for the preparation of complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-fluoro-2-iodobenzene in chemical reactions involves the reactivity of its functional groups:
Bromomethyl Group: Acts as an electrophile in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds.
Iodine Atom: Participates in oxidative addition during cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Fluorine Atom: Influences the electronic properties of the benzene ring, affecting the reactivity and stability of intermediates and products.
Comparison with Similar Compounds
1-(Bromomethyl)-4-fluoro-2-iodobenzene can be compared with other halogenated benzene derivatives:
1-(Bromomethyl)-4-chloro-2-iodobenzene: Similar structure but with chlorine instead of fluorine, leading to different electronic effects and reactivity.
1-(Bromomethyl)-4-fluoro-2-bromobenzene: Contains two bromine atoms, which can alter the compound’s reactivity in substitution and coupling reactions.
1-(Bromomethyl)-4-fluoro-2-chlorobenzene:
The uniqueness of this compound lies in the combination of bromine, fluorine, and iodine atoms, which impart distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
1-(bromomethyl)-4-fluoro-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSKLIWSZVNGFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510309 | |
Record name | 1-(Bromomethyl)-4-fluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70931-59-8 | |
Record name | 1-(Bromomethyl)-4-fluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.